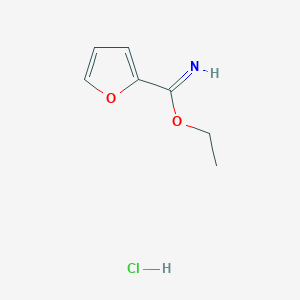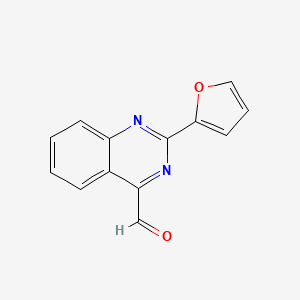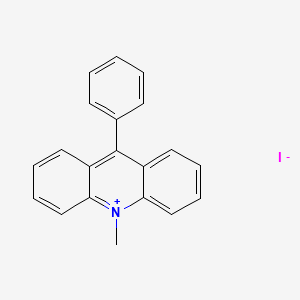
10-Methyl-9-phenylacridin-10-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-9-phenylacridin-10-ium iodide is an organic compound belonging to the acridinium family. It is characterized by the presence of a phenyl group at the 9-position and a methyl group at the 10-position of the acridinium core, with an iodide counterion. This compound is known for its photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridin-10-ium iodide typically involves the alkylation of 9-phenylacridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-9-phenylacridin-10-ium iodide undergoes various chemical reactions, including:
Photoreduction: In the presence of light and a reducing agent, it can be reduced to 9,10-dihydro-10-methyl-9-phenylacridine.
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Oxidation: It can be oxidized to form acridone derivatives.
Common Reagents and Conditions
Photoreduction: Methanol and potassium carbonate under UV light.
Nucleophilic Substitution: Halide salts in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Photoreduction: 9,10-Dihydro-10-methyl-9-phenylacridine.
Nucleophilic Substitution: 10-Methyl-9-phenylacridin-10-ium chloride or bromide.
Oxidation: Acridone derivatives.
Scientific Research Applications
10-Methyl-9-phenylacridin-10-ium iodide is used in various scientific research fields:
Chemistry: As a photoredox catalyst in organic synthesis.
Biology: In studies of cellular processes and as a fluorescent probe.
Industry: Used in the development of light-emitting devices and sensors.
Mechanism of Action
The mechanism of action of 10-Methyl-9-phenylacridin-10-ium iodide involves its ability to absorb light and undergo photochemical reactions. Upon excitation, it can transfer electrons to or from other molecules, acting as a photoredox catalyst. This property is utilized in various chemical transformations and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-10-phenylacridinium tetrafluoroborate
- 9-Mesityl-10-methylacridin-10-ium iodide
- 10-Methyl-9-phenylacridinium perchlorate
Uniqueness
10-Methyl-9-phenylacridin-10-ium iodide is unique due to its specific photophysical properties, which make it an effective photoredox catalyst. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility.
Properties
CAS No. |
56733-21-2 |
|---|---|
Molecular Formula |
C20H16IN |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;iodide |
InChI |
InChI=1S/C20H16N.HI/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1 |
InChI Key |
MWZUQHAUNYTUOJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
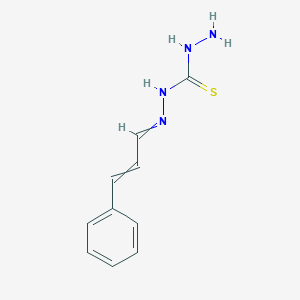

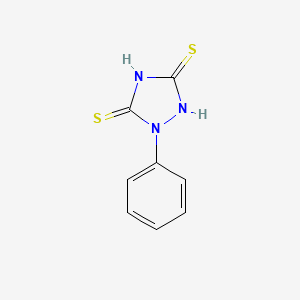
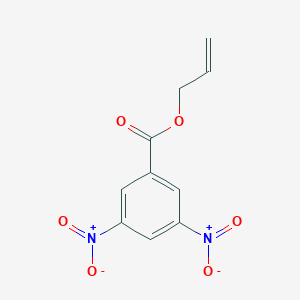


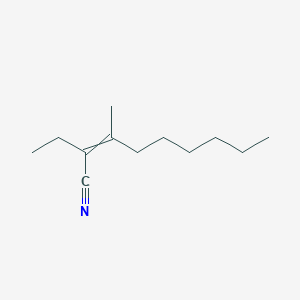
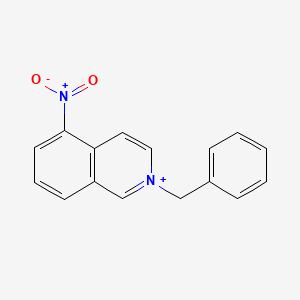
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)

